3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWIVRMYTGWLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443071 | |
| Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027990-21-1 | |
| Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 3 Bromomethyl 1h Pyrazolo 3,4 B Pyridine and Its Precursors
General Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridines
The construction of the 1H-pyrazolo[3,4-b]pyridine system can be broadly categorized into two main strategies: building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or, conversely, forming the pyrazole ring on a pyridine template. nih.govresearchgate.net
Formation of the Pyridine Ring onto an Existing Pyrazole Core
This is the more common approach, often utilizing a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative as the key starting material. nih.gov The aminopyrazole acts as a dinucleophile, reacting with a biselectrophilic three-carbon component to construct the pyridine ring. nih.gov
Several classic named reactions are adapted for this purpose:
Reaction with 1,3-Dicarbonyl Compounds: Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a widely used method. nih.gov If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com For instance, using 1,1,1-trifluoropentane-2,4-dione helps direct the regioselectivity due to the higher electrophilicity of the carbonyl group attached to the trifluoromethyl group. mdpi.com
Gould-Jacobs Reaction: This reaction employs diethyl 2-(ethoxymethylene)malonate as the three-carbon electrophile. nih.govmdpi.com The reaction with a 3-aminopyrazole typically proceeds through an initial attack of the amino group, followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov
Reaction with α,β-Unsaturated Ketones: The Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular condensation and oxidation, affords the pyrazolo[3,4-b]pyridine ring. nih.gov This reaction can be part of a three-component reaction where the unsaturated ketone is generated in situ from an aldehyde and a ketone. nih.gov
Table 1: Examples of Reagents for Pyridine Ring Formation
| 1,3-CCC-Biselectrophile Type | Example Reagent | Resulting Substituent Pattern | Catalyst/Conditions |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Acetylacetone (B45752) | 4,6-Dimethyl | Acetic acid, high temperature nih.gov |
| α,β-Unsaturated Ketone | Chalcone | 4,6-Diphenyl | ZrCl₄, EtOH/DMF mdpi.com |
| Malonic Ester Derivative | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy (or 4-chloro after treatment) | Heat, then POCl₃ nih.gov |
Formation of the Pyrazole Ring onto an Existing Pyridine Core
This alternative strategy involves the annulation of a pyrazole ring onto a suitably functionalized pyridine. chim.it A common method starts with a 2-chloropyridine (B119429) bearing a group at the C3 position that can react with hydrazine (B178648) or its derivatives. nih.gov For example, 2-chloro-3-cyanopyridine (B134404) reacts with hydrazine hydrate (B1144303) to form 3-amino-1H-pyrazolo[3,4-b]pyridine. researchgate.net The reaction conditions often involve heating in solvents like ethylene (B1197577) glycol, butanol, or ethanol (B145695). researchgate.net Another approach is the modified Japp–Klingemann reaction, which can be used to synthesize pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. nih.gov
Targeted Synthesis of 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine Derivatives
The introduction of a bromomethyl group at the C3 position of the pyrazolo[3,4-b]pyridine core is a key transformation for creating versatile intermediates for further chemical elaboration.
Bromomethylation Reactions
Direct bromomethylation of a pre-formed 1H-pyrazolo[3,4-b]pyridine is not a commonly cited method in the reviewed literature. A more typical approach involves the halogenation of a C3-methyl precursor. Radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN is a standard method for converting a methyl group on a heterocyclic ring to a bromomethyl group. While not specifically detailed for 3-methyl-1H-pyrazolo[3,4-b]pyridine in the provided results, this is a general and expected synthetic route.
Precursor Synthesis and Halogenation Routes
A more controlled and frequently employed strategy involves a two-step process: synthesis of a precursor molecule followed by its conversion to the bromomethyl derivative.
Synthesis of (1H-pyrazolo[3,4-b]pyridin-3-yl)methanol: A common precursor is the corresponding alcohol, (1H-pyrazolo[3,4-b]pyridin-3-yl)methanol. This can be synthesized by starting with a pyrazole that already contains a protected hydroxymethyl group or by reducing a C3-carboxylic acid or ester derivative of the pyrazolo[3,4-b]pyridine ring system. For example, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester can be synthesized from an aminopyrazole precursor via diazotization and cyclization. google.com Subsequent reduction of the ester group would yield the hydroxymethyl derivative.
Halogenation of the Alcohol: The resulting (1H-pyrazolo[3,4-b]pyridin-3-yl)methanol can then be converted to this compound using standard halogenating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.
Another route involves the direct halogenation of the pyrazole ring itself. For instance, 5-Bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the C3 position using iodine. growingscience.com This 3-iodo intermediate can then potentially undergo further functionalization.
Advanced Synthetic Protocols and Catalysis for Pyrazolo[3,4-b]pyridine Systems
Modern synthetic chemistry has introduced more efficient and environmentally benign methods for constructing the pyrazolo[3,4-b]pyridine scaffold. researcher.life
Catalysis: A wide range of catalysts have been employed to improve reaction efficiency and yield. These include Lewis acids like ZrCl₄, InCl₃, and FeCl₃, as well as solid acid catalysts like silica (B1680970) sulfuric acid and amorphous carbon-supported sulfonic acid (AC-SO₃H). mdpi.comresearchgate.netrsc.orgacs.org Copper(II) acetylacetonate (B107027) has been used to catalyze the [3+3] cycloaddition for pyrazolo[3,4-b]pyridine synthesis. acs.org Nanocatalysts and metal-organic frameworks (MOFs) are also emerging as effective catalysts. researcher.liferesearchgate.net
Multicomponent Reactions (MCRs): These reactions allow for the assembly of the pyrazolo[3,4-b]pyridine core in a single step from three or more starting materials, which is highly efficient. researchgate.netresearchgate.net For example, the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 5-aminopyrazole is a common MCR strategy. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for many of the cyclization reactions. researchgate.netmdpi.com
Switchable C≡C Bond Activation: A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been developed. nih.gov By choosing different reagents like silver, iodine, or NBS, this method allows for the switchable synthesis of either non-halogenated or halogen-functionalized pyrazolo[3,4-b]pyridines with high regioselectivity. nih.gov
Table 2: Modern Synthetic Approaches
| Method | Catalyst/Conditions | Key Features |
|---|---|---|
| Multicomponent Reaction | L-proline, FeCl₃, or catalyst-free grinding | One-pot synthesis, high atom economy researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, often higher yields mdpi.com |
| Advanced Catalysis | ZrCl₄, Cu(II) acetylacetonate, AC-SO₃H | Mild conditions, high yields, reusability mdpi.comrsc.orgacs.org |
| Cascade Cyclization | Ag, I₂, or NBS with alkynyl aldehydes | Switchable synthesis of functionalized products nih.gov |
Multicomponent Reactions (MCRs) and Their Mechanistic Implications
Multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step from three or more starting materials. A common approach involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketoester or malononitrile (B47326). organic-chemistry.orgnih.gov
The mechanistic pathway for these reactions is a domino sequence. It typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). organic-chemistry.org Subsequently, the 5-aminopyrazole undergoes a Michael-type addition to this intermediate. The sequence is completed by an intramolecular cyclization onto a nitrile or carbonyl group, followed by dehydration and, finally, an oxidation or dehydrogenation step to form the aromatic pyridine ring. nih.govresearchgate.net This final aromatization step is crucial for yielding the stable pyrazolo[3,4-b]pyridine scaffold.
Some MCRs have been developed that proceed under catalyst-free grinding conditions, offering an environmentally friendly, low-cost, and rapid alternative to traditional methods. cdnsciencepub.com For instance, grinding together substituted benzaldehydes, malononitrile, and 3-amino-5-methylpyrazole (B16524) can produce the corresponding pyrazolo[3,4-b]pyridine derivative in high yield in a matter of minutes. cdnsciencepub.com
Table 1: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis
| Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| 5-Aminopyrazole, Aldehyde, 3-(Cyanoacetyl)indole | Fe3O4@MIL-101(Cr)-N(CH2PO3)2, 100 °C, solvent-free | Heterogeneous catalysis, high yields. | nih.govresearchgate.net |
| 5-Aminopyrazole, Aldehyde, Malononitrile | Solvent-free grinding | Catalyst-free, rapid reaction (5 min), 95% yield. | cdnsciencepub.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Arylglyoxals, Ammonium (B1175870) Acetate, 3-Oxopropanenitriles | Magnetic Layered Double Hydroxide (LDH), H2O/C2H5OH, reflux | Four-component reaction, use of a recyclable nanocatalyst. | rsc.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of the pyrazolo[3,4-b]pyridine core. google.com The use of microwave irradiation often leads to significantly reduced reaction times, from hours to mere minutes, along with improved product yields compared to conventional heating methods. organic-chemistry.orgwikipedia.org
This methodology is particularly effective for multicomponent reactions. For example, the three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones can be efficiently carried out under microwave irradiation to produce pyrazolo[3,4-b]pyridine-spirocycloalkanediones. mdpi.com Similarly, MCRs to form pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives have been successfully developed using microwave heating, highlighting the broad applicability of this technology in synthesizing complex heterocyclic systems. researchgate.net The fast, solvent-free synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation in the presence of a reusable green catalyst like KHSO₄ has also been reported, underscoring the environmental benefits of this approach. wikipedia.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|
| Three-component synthesis of pyrazolo[3,4-b]pyridines | Several hours | 4-13 minutes | wikipedia.org |
| MCR for pyrazolo[3,4-b]pyridine-5-carboxylate derivatives | Not specified | 20 minutes | organic-chemistry.org |
Transition-Metal-Free Oxidative Approaches
The final step in many pyrazolo[3,4-b]pyridine syntheses is the aromatization of a 4,7-dihydropyrazolo[3,4-b]pyridine intermediate. While various oxidizing agents can be used, a notable development is the use of molecular iodine (I₂) for a transition-metal-free oxidative dehydrogenation. cdnsciencepub.com
This method is environmentally benign, utilizing an inexpensive and easy-to-handle reagent. The reaction, typically catalyzed by I₂ in the presence of a base like potassium carbonate (K₂CO₃), proceeds under mild conditions. cdnsciencepub.com This approach avoids the use of potentially toxic and costly transition metals, offering a practical and "green" alternative for the synthesis of variously substituted pyrazolo[3,4-b]pyridines with high yields and simplified purification. cdnsciencepub.com
Cyclization Reactions Utilizing Specific Electrophiles and Nucleophiles
The core of the pyrazolo[3,4-b]pyridine synthesis is the cyclization reaction that forms the pyridine ring. This is typically achieved by reacting a nucleophilic 5-aminopyrazole with a suitable 1,3-bielectrophilic partner. wikipedia.org
A classic and widely used method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, in a solvent like acetic acid. wikipedia.org To synthesize the direct precursor for the title compound, 3-methyl-1H-pyrazolo[3,4-b]pyridine , acetylacetone is the ideal 1,3-dicarbonyl reactant.
Alternatively, α,β-unsaturated ketones can serve as the electrophilic partner. The reaction mechanism is believed to start with a Michael addition of the pyrazole to the unsaturated system, followed by an intramolecular condensation and subsequent dehydration/oxidation to yield the aromatic ring. wikipedia.org For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with various α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄.
Another important strategy is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the electrophile. The 5-aminopyrazole first attacks the enol ether, displacing ethanol. This is followed by an intramolecular nucleophilic attack on an ester group to close the ring, which after a final transformation step, yields the pyrazolo[3,4-b]pyridine system. wikipedia.org
A key transformation to obtain the title compound is the free-radical bromination of the methyl group of the precursor. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the standard method for this type of benzylic or allylic bromination. cdnsciencepub.com This reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) and selectively installs a bromine atom on the methyl group at the 3-position to furnish This compound . cdnsciencepub.com
Regioselective Synthesis Considerations
When an unsymmetrical 1,3-dicarbonyl compound is used as a reactant, the formation of two different regioisomers is possible. wikipedia.org The regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups. If the electrophilicities are similar, a mixture of products may be obtained. However, if one carbonyl group is significantly more reactive than the other (e.g., a ketone versus an ester, or a trifluoromethylketone versus a methylketone), the reaction can proceed with high regioselectivity. wikipedia.org
In the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing CF₃ group is more electrophilic. The initial condensation occurs at the less electrophilic carbonyl, leading to a specific regioisomer where the CF₃ group is ultimately located at the 4-position of the pyrazolo[3,4-b]pyridine ring. wikipedia.org
In multicomponent reactions that generate an α,β-unsaturated intermediate in situ, regioselectivity issues are often minimized, leading to the formation of a single major product. wikipedia.org Similarly, cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes have been shown to exhibit excellent regional selectivity, affording C6-substituted pyrazolo[3,4-b]pyridines exclusively.
Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 1h Pyrazolo 3,4 B Pyridine
Reactivity of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) attached to the C3 position of the pyrazolo[3,4-b]pyridine ring is the primary site for a range of chemical transformations. Its reactivity is analogous to that of benzylic halides, characterized by the lability of the carbon-bromine bond, which facilitates substitution and radical-mediated reactions.
The carbon atom of the bromomethyl group in 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine is electrophilic and highly susceptible to attack by nucleophiles. This reactivity allows for the straightforward introduction of a wide variety of functional groups through nucleophilic substitution pathways. The bromine atom is an effective leaving group, and the adjacent pyrazolopyridine ring system can stabilize the transition states of both Sₙ1 and Sₙ2 mechanisms.
Common nucleophiles such as amines, alcohols, and thiols can displace the bromide to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. A similar transformation involves reacting 4-(bromomethyl)pyridine (B1298872) with trimethylamine (B31210) to produce the corresponding quaternary ammonium (B1175870) salt, showcasing the high reactivity of the bromomethyl group on a pyridine (B92270) ring. lookchem.com This type of reaction is fundamental for linking the pyrazolopyridine core to other molecular fragments. Pyridines containing leaving groups at positions that allow for charge stabilization by the ring nitrogen readily undergo addition-elimination mechanisms with nucleophiles. quimicaorganica.orgquora.com
Table 1: Examples of Nucleophilic Substitution on Related Bromomethyl Heterocycles This table illustrates typical nucleophilic substitution reactions on analogous structures.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-(bromomethyl)pyridine | Trimethylamine | (4-pyridylmethyl)trimethylammonium bromide | lookchem.com |
The bromomethyl moiety itself is not prone to electrophilic attack. Electrophilic reactions target electron-rich centers, whereas the bromomethyl group features an electrophilic carbon atom due to the electron-withdrawing nature of the bromine atom. masterorganicchemistry.com Therefore, electrophilic substitution is not a characteristic reaction pathway for this functional group. Instead, electrophilic aromatic substitution reactions occur on the electron-rich pyrazolo[3,4-b]pyridine ring system, provided the reaction conditions are suitable. msu.eduorganicchemistrytutor.com The position of substitution on the heterocyclic core is governed by the directing effects of the fused ring system and any existing substituents. organicchemistrytutor.com
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a resonance-stabilized radical intermediate. This process can be initiated by heat, UV light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com The formation of such radicals is a key step in radical chain reactions, which typically proceed through initiation, propagation, and termination phases. libretexts.org
This radical reactivity allows for various transformations. For example, the radical intermediate can participate in C-C bond-forming reactions or be quenched by a hydrogen atom donor. The generation of radicals from alkyl halides is a fundamental process in synthetic chemistry. libretexts.org Furthermore, pyridine-stabilized boryl radicals have been shown to participate in cross-coupling reactions, highlighting the compatibility of the pyridine scaffold with radical-mediated processes. organic-chemistry.orgrsc.org The bromination of methyl-substituted pyridines to form bromomethylpyridines often proceeds via a radical mechanism, indicating that the reverse reaction, starting from the bromomethyl compound, is also a viable pathway for further functionalization. google.com
Functionalization Strategies on the Pyrazolo[3,4-b]pyridine Core
Beyond the reactivity of the bromomethyl group, the pyrazolo[3,4-b]pyridine nucleus can be functionalized directly. This is typically achieved by starting with a halogenated version of the heterocycle, such as 3-bromo-1H-pyrazolo[3,4-b]pyridine or 4-bromo-1H-pyrazolo[3,4-b]pyridine, and subjecting it to transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used to arylate or alkylate heterocyclic cores. For a substrate like 3-bromo-1H-pyrazolo[3,4-b]pyridine sigmaaldrich.com, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C3-position.
The efficiency of the Suzuki coupling depends on the choice of catalyst, ligand, base, and solvent. Palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly employed. researchgate.netmdpi.com The use of specialized phosphine (B1218219) ligands, such as SPhos, can significantly improve reaction rates and substrate scope, enabling the coupling of even challenging substrates like unactivated aryl chlorides at low catalyst loadings. nih.gov The reaction is tolerant of many functional groups and can often be performed in aqueous media, making it a versatile tool for library synthesis. researchgate.net
Table 2: Representative Conditions for Suzuki Cross-Coupling on Halogenated Pyridines This table summarizes typical conditions used for Suzuki reactions on pyridine-based substrates, which are analogous to halogenated 1H-pyrazolo[3,4-b]pyridines.
| Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1.5 mol%) | K₂CO₃ | 50% aq. i-PrOH | 96% | researchgate.net |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | K₃PO₄·7H₂O | 50% aq. i-PrOH | 80% | researchgate.net |
| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd-SPhos catalyst | K₃PO₄ | Toluene | >98% | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to N-arylated products and is a cornerstone of modern synthetic chemistry. libretexts.org When applied to a halogenated pyrazolo[3,4-b]pyridine, it allows for the introduction of primary or secondary amines onto the heterocyclic core.
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines like tBuDavePhos being effective for coupling various amines. nih.gov While palladium catalysis is common, copper-based systems (Ullmann condensation) can also be employed, sometimes showing complementary reactivity, particularly for alkylamines. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to accommodate a wide range of amine and halide coupling partners. nih.govresearchgate.net
Table 3: Examples of Amination Reactions on Related Heterocyclic Halides This table illustrates conditions for C-N bond formation on pyrazole (B372694) and pyridine scaffolds.
| Halide Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 88% | nih.gov |
| 4-Iodo-1-tritylpyrazole | Piperidine | CuI / L-proline | K₂CO₃ | DMSO | 78% | nih.gov |
| 1-Benzyl-4-bromopyrazole | Pyrrolidine | NiBr₂·diglyme / dtbbpy (photoredox) | - | DMA | 89% | researchgate.net |
Derivatization through Other Coupling Reactions
While the bromomethyl group at the C3 position is primarily a handle for nucleophilic substitution rather than direct palladium-catalyzed cross-coupling, the pyrazolo[3,4-b]pyridine scaffold itself is readily functionalized through various coupling reactions, especially when substituted with other halogens. The presence of the bromomethyl group can be retained while other positions on the ring are elaborated.
The primary reactivity of the 3-(bromomethyl) group is its reaction with nucleophiles, leading to a diverse range of derivatives. This initial substitution can introduce new functionalities that may subsequently be used in other coupling schemes. For instance, reaction with an amine introduces a secondary amine that can undergo further reactions.
Research on related halo-pyrazolo[3,4-b]pyridines demonstrates the scaffold's amenability to derivatization. For example, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine via iodination. growingscience.com The resulting 3-iodo derivative readily participates in copper-catalyzed coupling reactions with various sulfonamides to yield polyfunctionalized products. growingscience.com This highlights a strategy where a halogen at the C3 position serves as a coupling partner. While the bromomethyl group is not a direct substrate for such coupling, its conversion to other groups or the use of multi-halogenated precursors represents a viable path to complex derivatives.
| Reactant | Coupling/Reaction Type | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Copper-Catalyzed N-Arylation | 3-Sulfonamido-pyrazolo[3,4-b]pyridines | Copper Iodide (CuI), K₂CO₃, Isopropyl Alcohol | growingscience.com |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Nucleophilic Aromatic Substitution (SNAr) | 4-Aminoalkylphosphoramidate-pyrazolo[3,4-b]pyridines | THF, reflux | researchgate.net |
| 3-Iodo-pyrazolo[3,4-b]pyridine | Palladium-Catalyzed Aminocarbonylation | Pyrazolo[3,4-b]pyridine-3-carboxamides | Pd Catalyst, CO (ex situ) | researchgate.net |
Ring Modification and Rearrangement Reactions
Ring modification and rearrangement reactions of the pyrazolo[3,4-b]pyridine system, particularly those involving the 3-(bromomethyl) substituent, are not extensively documented. However, studies on closely related precursors provide insight into potential transformation pathways.
A notable example involves the reaction of bromomethyl-nitropyridines with aromatic amines. rsc.org Specifically, 2-bromomethyl-3-nitropyridine reacts with aromatic amines at room temperature to form the expected 2-arylaminomethyl-3-nitropyridine intermediate. rsc.org Upon heating, this intermediate undergoes a cyclization and rearrangement to produce 2H-pyrazolo[4,3-b]pyridines. rsc.org A similar reaction occurs with 4-bromomethyl-3-nitropyridine, which yields 2H-pyrazolo[3,4-c]pyridines. rsc.org This transformation demonstrates a pathway where the bromomethyl group and an adjacent nitro group are key participants in the formation of a fused pyrazole ring, effectively modifying the initial pyridine structure into a pyrazolopyridine isomer.
Another relevant transformation is the synthesis of the pyrazolo[3,4-b]pyridine core via a ring-opening and subsequent ring-closure reaction. In one study, 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile undergoes reaction with 5-amino-3-methyl-1H-pyrazole to yield a complex 1H-pyrazolo[3,4-b]pyridine derivative. rsc.org This type of synthesis, which constructs the desired ring system from a different heterocyclic precursor, can be considered a form of ring modification.
Mechanistic Investigations of Key Transformations
Mechanistic studies have primarily focused on the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, which represents a key transformation in accessing this class of compounds. The most common synthetic strategies involve building the pyridine ring onto a pre-existing pyrazole or vice versa. nih.gov
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates provides critical evidence for proposed mechanistic pathways. In the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and a 1,3-dicarbonyl compound, the reaction proceeds through a 6-membered ring intermediate. nih.gov Depending on whether the initial nucleophilic attack occurs from the amino group or the C4 carbon of the pyrazole, different initial adducts are formed, which then cyclize. nih.gov The subsequent dehydration of this cyclic intermediate (designated as 7a or 7b in some schemes) leads to the final aromatic pyrazolopyridine system. nih.gov
In the Gould-Jacobs reaction to form 4-chloro-1H-pyrazolo[3,4-b]pyridines, the mechanism involves the initial attack of the 3-aminopyrazole (B16455) on diethyl 2-(ethoxymethylene)malonate, leading to an enamine intermediate after the elimination of ethanol (B145695). nih.gov This is followed by an intramolecular nucleophilic attack on an ester group, which, after another elimination of ethanol and subsequent treatment with POCl₃, yields the final product. nih.gov
As mentioned in section 3.3, the reaction of 2-bromomethyl-3-nitropyridine with aromatic amines at elevated temperatures proceeds through an isolable 2-arylaminomethyl-3-nitropyridine intermediate before rearranging into the final pyrazolo[4,3-b]pyridine product. rsc.org
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic data on the specific transformations of this compound are scarce in the literature. However, thermodynamic considerations, particularly regarding the stability of the core structure, have been investigated through computational methods.
A key thermodynamic aspect of the parent 1H-pyrazolo[3,4-b]pyridine is the tautomeric equilibrium between the 1H- and 2H-isomers. Theoretical calculations using the AM1 method have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov This stability difference is substantial, favoring the 1H form.
| Tautomer | Relative Stability (kJ/mol) | Computational Method | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | 0 (Most Stable) | AM1 | nih.gov |
| 2H-Pyrazolo[3,4-b]pyridine | +37.03 |
Furthermore, modern computational studies using Density Functional Theory (DFT) have been employed to analyze the thermodynamic properties of more complex pyrazolo[3,4-b]pyridine derivatives. rsc.org These calculations can determine total energy and other thermodynamic parameters to confirm the stability of expected products and intermediates in a reaction, corroborating experimental findings. rsc.org
Derivatives and Analogues of 3 Bromomethyl 1h Pyrazolo 3,4 B Pyridine
Structural Diversity through Substitution Patterns
The structural diversity of pyrazolo[3,4-b]pyridine derivatives is achieved by introducing various substituents at positions N1, C3, C4, C5, and C6 of the bicyclic system. nih.gov Analysis of known compounds reveals that 1H-isomers, whether substituted or unsubstituted at the N1 position, are predominant. nih.gov The most prevalent substitution patterns are 3,4,6-trisubstitution and 3,5-disubstitution. nih.gov
Synthetic strategies often employ 5-aminopyrazoles which react with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com For instance, the reaction with 1,1,1-trifluoropentane-2,4-dione shows high regioselectivity because the carbonyl group adjacent to the trifluoromethyl (CF3) group is significantly more electrophilic. nih.govmdpi.com Another common method for introducing diversity is the Gould-Jacobs reaction, which uses diethyl 2-(ethoxymethylene)malonate and a 3-aminopyrazole (B16455) to typically yield 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines after treatment with phosphorus oxychloride (POCl3). nih.govmdpi.com
Further diversification can be achieved through cascade reactions. For example, a 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by agents like silver, iodine, or N-bromosuccinimide (NBS), allows for the synthesis of a variety of functionalized pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov This method has demonstrated good functional group tolerance and has been applied to the modification of natural products. nih.gov
| Position(s) of Substitution | Substituent(s) | Synthetic Precursors | Reference |
|---|---|---|---|
| C4, C6 | CF3, Methyl | 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione | nih.govmdpi.com |
| C4 | Chloro | 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate | nih.govmdpi.com |
| C6 | Aryl, Alkyl | 5-aminopyrazoles and alkynyl aldehydes | nih.gov |
| C3, C4, C6 | Trisubstituted | Predominant pattern found in compound libraries | nih.gov |
Halogenated Pyrazolo[3,4-b]pyridine Derivatives beyond Bromine
Halogenated pyrazolo[3,4-b]pyridines are crucial intermediates in organic synthesis, enabling further functionalization through various cross-coupling reactions. nih.gov While the parent compound of this article features a bromo-substituent, derivatives containing other halogens, particularly iodine and chlorine, are widely synthesized.
Iodinated pyrazolo[3,4-b]pyridines are frequently prepared to serve as precursors for arylation, alkynylation, and alkenylation reactions. nih.gov A common strategy involves the direct iodination of a pyrazolo[3,4-b]pyridine core. For example, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be treated with N-iodosuccinimide (NIS) in dimethylformamide (DMF) to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. rsc.orgnih.govgrowingscience.com This di-halogenated product is a key intermediate for synthesizing compounds with potential kinase inhibitory activity. rsc.orgnih.gov
Alternative methods for creating halogenated derivatives include cascade cyclization reactions. The reaction between 5-aminopyrazoles and alkynyl aldehydes can be directed by iodine or N-bromosuccinimide (NBS) to produce 3-iodo- or 3-bromo-pyrazolo[3,4-b]pyridines, respectively, in a regioselective manner. nih.govresearchgate.net Chloro-derivatives are also synthetically important and are often produced via the Gould-Jacobs reaction, which yields 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com
| Halogen | Position | Synthetic Method | Starting Material | Reference |
|---|---|---|---|---|
| Iodo | C3 | Direct iodination with NIS | 5-bromo-1H-pyrazolo[3,4-b]pyridine | rsc.orgnih.gov |
| Iodo | C3 | Cascade 6-endo-dig cyclization | 5-aminopyrazole and alkynyl aldehyde with I2 | nih.gov |
| Bromo | C3 | Cascade 6-endo-dig cyclization | 5-aminopyrazole and alkynyl aldehyde with NBS | nih.gov |
| Chloro | C4 | Gould-Jacobs reaction followed by POCl3 | 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate | nih.gov |
N-Substituted Pyrazolo[3,4-b]pyridine Analogues
Substitution at the nitrogen atoms of the pyrazole (B372694) ring (N1 or N2) is a critical strategy for modulating the properties of pyrazolo[3,4-b]pyridine analogues. Although two tautomeric forms, 1H- and 2H-, are possible for the unsubstituted scaffold, theoretical calculations indicate that the 1H-tautomer is significantly more stable. nih.gov
The synthesis of N-substituted analogues often begins with an appropriately substituted aminopyrazole. For instance, N-phenyl-3-methyl-5-aminopyrazole was used in early syntheses with 1,3-diketones to produce N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines. nih.govmdpi.com The N1 position is a common site for introducing aryl or alkyl groups. nih.gov
In modern drug design, N-substitution is used to fine-tune interactions with biological targets. For example, in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, the NH of a pyrazolo[3,4-b]pyridine intermediate is often protected, for instance with a p-methoxybenzyl (PMB) group, before subsequent coupling reactions. rsc.orgnih.gov The choice of the N1-substituent can be crucial for activity; for example, in the development of chiral pyrazolo[3,4-b]pyridin-6-ones, it was noted that N-protected pyrazol-5-amines were not suitable substrates for the desired transformation. bohrium.com
| N-Substituent | Starting Material | Purpose/Context | Reference |
|---|---|---|---|
| Phenyl | 1-phenyl-3-methyl-5-aminopyrazole | Early synthesis of pyrazolo[3,4-b]pyridines | nih.govmdpi.com |
| p-Methoxybenzyl (PMB) | 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Protection group in synthesis of TRK inhibitors | rsc.orgnih.gov |
| Hydrogen (unsubstituted) | Pyrazol-5-amines | Required for successful asymmetric synthesis of pyridin-6-ones | bohrium.com |
| Various Alkyl/Aryl | N-substituted aminopyrazoles | General synthesis of N1-substituted derivatives | nih.gov |
Fused Heterocyclic Systems Incorporating the Pyrazolo[3,4-b]pyridine Moiety
The pyrazolo[3,4-b]pyridine core can be incorporated into larger, polycyclic systems by fusing additional heterocyclic rings. These fused structures often exhibit unique chemical properties and are of interest in materials science and medicinal chemistry. ias.ac.in
Several synthetic routes have been developed to access these complex scaffolds. One approach involves using a functionalized pyrazolo[3,4-b]pyridine as a building block for subsequent cyclization reactions. For example, 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives can react with various reagents to form fused systems like imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net Specifically, reaction with chloroacetonitrile (B46850) followed by treatment with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines. researchgate.net Reaction with acetylacetone (B45752) can produce pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net
Another strategy involves the reaction of a 5-amino-1-(aryl)-3-(methylthio)-1H-pyrazole-4-carbonitrile intermediate with reagents like benzoylacetone (B1666692) to yield a pyrazolo[3,4-b]pyridine, which can then be further reacted with malononitrile (B47326) to create more complex heterocyclic systems. nih.gov The development of tandem, multi-component reactions has also enabled the efficient one-pot synthesis of fused systems, such as cycloalkane-fused pyrazolo[4,3-e]pyridines. researchgate.net
| Fused System Name | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines | Cyclization from amino-pyrazolo[3,4-b]pyridine | Chloroacetonitrile, DMF-DMA | researchgate.net |
| Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines | Cyclization from amino-pyrazolo[3,4-b]pyridine | Acetylacetone | researchgate.net |
| Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine | Cyclization of a substituted pyrazolo[3,4-b]pyridine | Formic acid | nih.gov |
| Cycloalkane-fused pyrazolo[4,3-e]pyridines | Tandem three-component reaction | 5-aminopyrazoles, cyclic ketones, electron-rich olefins | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The development of methods for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridine derivatives is an area of growing importance, as stereochemistry is often critical for biological activity. Catalytic asymmetric synthesis provides an efficient alternative to the separation of racemates. bohrium.com
One successful approach is the use of N-heterocyclic carbene (NHC) catalysis. An NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has been developed to prepare a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields (65-98%) and with high enantioselectivities (95-99% ee). bohrium.comdntb.gov.uarsc.org This reaction proceeds under mild conditions and is scalable. bohrium.comrsc.org
Another powerful strategy involves the use of chiral metal complexes. An efficient asymmetric Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been achieved using a chiral-at-metal Rh(III) complex as the catalyst. rsc.org This protocol affords pyrazolo[3,4-b]pyridine analogues in high yields (81-98%) and excellent enantioselectivities (85-99% ee), even at very low catalyst loadings (0.05 mol%). rsc.org These methods provide access to enantiomerically enriched pyrazolo[3,4-b]pyridine scaffolds for further investigation in drug discovery and other fields.
| Product Type | Catalytic Method | Key Reactants | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral pyrazolo[3,4-b]pyridin-6-ones | N-heterocyclic carbene (NHC) catalyzed [3+3] annulation | Enals and pyrazol-5-amines | 95-99% | bohrium.comdntb.gov.uarsc.org |
| Chiral pyrazolo[3,4-b]pyridine analogues | Chiral-at-metal Rh(III) complex catalyzed alkylation/cyclization | 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles | 85-99% | rsc.org |
Advanced Characterization and Structural Analysis of 3 Bromomethyl 1h Pyrazolo 3,4 B Pyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of a compound. For 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine, a combination of NMR, IR, and mass spectrometry would be essential for its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹H-¹H COSY)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as a characteristic singlet for the bromomethyl (-CH₂Br) group. The protons on the pyridine ring (at positions 4, 5, and 6) would typically appear as doublets or triplets in the aromatic region, with their specific chemical shifts and coupling constants dependent on their electronic environment. The NH proton of the pyrazole ring would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear at a characteristic chemical shift, and distinct signals would be expected for the carbons of the fused heterocyclic rings.
¹H-¹H COSY: A Correlation Spectroscopy experiment would be used to establish the connectivity between protons on adjacent carbons, helping to definitively assign the signals of the pyridine ring protons.
While general principles of NMR apply, specific, experimentally-derived spectral data including chemical shifts (δ) and coupling constants (J) for this compound are not documented in the surveyed literature. chemicalbook.comchemicalbook.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the pyrazole ring.
C-H stretching and bending for the aromatic rings.
C=C and C=N bond stretching within the heterocyclic rings.
A C-Br stretching vibration, confirming the presence of the bromomethyl group.
Specific peak frequencies (cm⁻¹) for these functional groups in this compound are not available in published literature.
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of the exact molecular formula (C₇H₆BrN₃). nih.gov This technique is crucial for confirming the identity of a newly synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum could provide further structural information. researchgate.netuni.lu
Published experimental mass spectral data specifically for this compound could not be located.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.netnih.gov This analysis would confirm the planar structure of the pyrazolo[3,4-b]pyridine ring system and the orientation of the bromomethyl substituent. A search of crystallographic databases did not yield a crystal structure for this specific compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen) in a compound. The theoretical elemental composition of this compound (C₇H₆BrN₃) would be compared against experimentally determined values to verify the purity and empirical formula of the sample. growingscience.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage by Mass |
| Carbon | C | 12.011 | 39.65% |
| Hydrogen | H | 1.008 | 2.85% |
| Bromine | Br | 79.904 | 37.69% |
| Nitrogen | N | 14.007 | 19.81% |
Note: This table is based on theoretical calculations.
Advanced Chromatographic and Separation Techniques
Advanced chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to assess the purity of this compound. nih.gov By using a suitable stationary phase (e.g., C18 column) and mobile phase, a single sharp peak would indicate a high degree of purity.
Flash Column Chromatography: This technique would be employed for the purification of the crude product after synthesis, using a solid stationary phase like silica (B1680970) gel and an appropriate solvent system. rsc.org
While these are standard methods used for related pyrazolo[3,4-b]pyridine derivatives, specific protocols or chromatograms for this compound are not described in the available literature. nih.gov
Computational and Theoretical Studies of 3 Bromomethyl 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of heterocyclic systems. These methods are used to determine the preferred tautomeric forms, analyze conformational landscapes, and describe the electronic structure, which collectively govern the molecule's stability and reactivity.
For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole (B372694) nitrogen, two annular tautomers can exist: the 1H-tautomer and the 2H-tautomer. The position of the proton has a significant impact on the electronic distribution, and therefore the stability and reactivity, of the heterocyclic system.
Computational studies have been pivotal in resolving the tautomeric preference of the pyrazolo[3,4-b]pyridine core. Seminal work in the field, employing AM1 calculations, demonstrated a clear and significant energetic preference for the 1H-tautomer. nih.gov This finding is crucial as it underpins the synthetic and biological studies of this class of compounds, which overwhelmingly assume the 1H form to be the dominant species. The greater stability of the 1H-tautomer was calculated to be nearly 9 kcal/mol (37.03 kJ/mol) over the 2H-tautomer. nih.gov This substantial energy difference indicates that at equilibrium, the 1H-form is overwhelmingly predominant. While this calculation was performed on the parent scaffold, the fundamental electronic arrangement suggests this preference would hold for derivatives such as 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine.
| Tautomer | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | 0.00 | 0.00 | Most Stable |
| 2H-pyrazolo[3,4-b]pyridine | +37.03 | ~+9 | Less Stable |
For this compound, conformational flexibility arises from the rotation around the single bond connecting the C3 carbon of the pyrazole ring and the carbon of the bromomethyl group (-CH₂Br). Understanding the rotational energy barriers and identifying the most stable conformer(s) are essential for predicting how the molecule interacts with its environment, such as a biological receptor site.
A full conformational analysis, typically performed using quantum chemical methods, would involve calculating the potential energy surface by systematically rotating the C-C bond. This process identifies the energy minima, corresponding to staggered (more stable) conformations, and energy maxima, corresponding to eclipsed (less stable) conformations. The energy difference between these points defines the rotational energy barrier. To date, specific computational studies detailing the conformational analysis and rotational energy barriers for the 3-(bromomethyl) substituent on the 1H-pyrazolo[3,4-b]pyridine ring have not been reported in the literature. Such a study would be valuable for rationalizing its structure-activity relationships in various chemical and biological contexts.
The electronic structure of a molecule, including the distribution of electrons and the energies of its frontier molecular orbitals (HOMO and LUMO), is a key determinant of its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to predicting how a molecule will behave as an electron donor or acceptor.
While specific electronic structure data for this compound is not available, computational studies on related derivatives are instructive. For instance, Frontier Molecular Orbital (FMO) analysis has been used to understand the regiochemistry of cycloaddition reactions in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net For this compound, the introduction of the bromomethyl group is expected to significantly influence the electronic landscape. The C-Br bond creates a highly electrophilic carbon center, making it susceptible to nucleophilic attack. Computational analysis would likely show that the LUMO is localized significantly on the σ* antibonding orbital of the C-Br bond, which correlates with its reactivity as an alkylating agent. Molecular docking and dynamics simulations on other pyrazolo[3,4-b]pyridine derivatives have implicitly accounted for electronic features to predict binding interactions with therapeutic targets like Tropomyosin receptor kinase A (TRKA). nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction pathway can be constructed.
The bromomethyl group at the C3 position makes this compound a potent alkylating agent, likely reacting with nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. Elucidating this pathway computationally would involve locating the transition state structure, which represents the highest energy point along the reaction coordinate.
In a theoretical study of an Sₙ2 reaction involving this molecule, a nucleophile would be modeled approaching the carbon of the CH₂Br group from the side opposite the bromine atom. The transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. Calculating the energy of this transition state relative to the reactants yields the activation energy, a critical factor determining the reaction rate. While numerous studies have computationally investigated the mechanisms for the synthesis of the pyrazolo[3,4-b]pyridine ring itself nih.govnih.govmdpi.com, specific transition state calculations for the subsequent reactions of the 3-(bromomethyl) derivative remain an area for future research.
Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Computational models can account for these effects in silico to provide more accurate and realistic predictions. Solvent effects are typically incorporated using either implicit or explicit models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but at a much higher computational cost. Theoretical studies on the acidity and protonation of related pyridine (B92270) derivatives have successfully used the COSMO model to account for the influence of an aqueous environment. bohrium.com Applying such models to the reactions of this compound would be essential for accurately predicting its reactivity in different solvent environments.
Structure-Activity Relationship (SAR) Studies using Computational Methods
A comprehensive review of scientific literature did not yield any specific structure-activity relationship (SAR) studies that have been conducted using computational methods for this compound.
While SAR studies are a common approach in drug discovery and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties, and computational methods are frequently employed in such analyses for the broader class of pyrazolo[3,4-b]pyridines, no such research has been published specifically for the 3-(bromomethyl) derivative.
Therefore, no data tables or detailed research findings on the SAR of this particular compound can be provided at this time.
Molecular Dynamics Simulations
Similarly, a thorough search of published scientific research revealed no molecular dynamics (MD) simulations specifically focused on this compound.
Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. Such simulations are often used to investigate the interaction of a molecule with a biological target, its conformational flexibility, and its behavior in different solvent environments.
Although MD simulations have been performed on other derivatives within the pyrazolo[3,4-b]pyridine family to explore their interactions with biological targets, no such studies have been reported in the public domain for this compound. Consequently, there are no research findings or data tables related to molecular dynamics simulations of this specific compound to present.
While the compound this compound is a known chemical entity, there is a notable absence of publicly available scientific literature detailing its computational and theoretical studies. Specifically, no research on its structure-activity relationships using computational methods or molecular dynamics simulations could be found. This indicates a significant gap in the current scientific knowledge base for this particular derivative of the pyrazolo[3,4-b]pyridine scaffold. Future research may explore these areas to elucidate the potential properties and applications of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can react with bromomethylating agents under controlled conditions. Evidence from NMR and DEPT analyses confirms the regioselectivity of substitutions at the C3 position . Another approach uses Pd-catalyzed coupling reactions to introduce functional groups, such as in the preparation of FGFR kinase inhibitors .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Advanced spectroscopic techniques, including 1D/2D NMR (COSY, HETCOR) and X-ray crystallography, are critical. For instance, crystal structure analyses reveal planar geometries of the pyrazolo-pyridine core and dihedral angles between substituents, which influence π-π stacking interactions . 1H NMR chemical shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) and coupling constants further validate bromomethyl group positioning .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Due to the reactive bromomethyl group and potential toxicity, protocols include:
- Conducting reactions in a fume hood with PPE (gloves, goggles).
- Avoiding direct exposure to skin/eyes, as brominated compounds may release HBr under hydrolysis.
- Using inert atmospheres (N2/Ar) during Pd-catalyzed steps to prevent undesired side reactions .
Advanced Research Questions
Q. How do structural modifications at the C3 position affect biological activity?
- Methodological Answer : The bromomethyl group serves as a versatile handle for derivatization. For example:
- Replacing bromine with aryl amines (via Buchwald-Hartwig coupling) enhances kinase inhibition (e.g., FGFR1 IC50 = 0.3 nM) by enabling H-bonding with ATP-binding pockets .
- Phosphoramidate derivatives, synthesized via SNAr with aminoalkylphosphoramidates, show improved solubility and antitumor activity due to intramolecular H-bonding .
Q. What strategies resolve contradictions in SAR studies of pyrazolo-pyridine derivatives?
- Methodological Answer : Discrepancies in activity data often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr, whereas protic solvents may deactivate intermediates.
- Regioselectivity : Competing substitutions at C4 vs. C3 positions can be controlled using sterically hindered bases (e.g., t-BuONa) or directing groups .
- Enantioselectivity : Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization, achieving >85% enantiomeric excess in pyrazolo-pyridine scaffolds .
Q. How is computational chemistry applied to optimize synthetic pathways?
- Methodological Answer :
- DFT calculations predict reaction barriers for bromomethylation steps, identifying optimal temperatures (e.g., 100–110°C) .
- Molecular docking (e.g., AutoDock Vina) validates interactions between 3-(bromomethyl) derivatives and target proteins (e.g., FGFR1), guiding rational design .
- MD simulations assess stability of hydrogen-bonded dimers in crystal structures, explaining packing motifs observed in XRD data .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in bromomethylation reactions?
- Methodological Answer : Common issues and solutions:
- Side reactions : Competing elimination (e.g., HBr release) is minimized by using anhydrous conditions and slow addition of brominating agents (e.g., BrCH2MgBr).
- Purification challenges : Reverse-phase HPLC or silica gel chromatography (hexane/EtOAc gradients) isolates products from unreacted starting materials .
Q. What analytical techniques differentiate regioisomers in pyrazolo-pyridine synthesis?
- Methodological Answer :
- NOESY NMR identifies spatial proximity between protons (e.g., bromomethyl group and pyridine H6), confirming substitution patterns .
- High-resolution MS distinguishes molecular ions with exact mass differences (e.g., C7H5BrN2 vs. C7H5ClN2).
- XRD resolves crystallographic ambiguities, such as torsional angles between fused rings .
Q. How to assess the impact of substituents on electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
